1-(3s)-3-Piperidinyl-2-pyrrolidinone
Description
1-(3S)-3-Piperidinyl-2-pyrrolidinone (CAS: 913613-83-3) is a heterocyclic compound featuring a pyrrolidinone ring fused with a piperidine moiety. Its molecular formula is C₉H₁₆N₂O, with a molecular weight of 168.24 g/mol . This compound is of interest in medicinal chemistry due to its structural hybridity, which combines the conformational flexibility of piperidine with the lactam functionality of pyrrolidinone. It is commercially available in purities exceeding 98% and is used as a building block in drug discovery .
Properties
IUPAC Name |
1-[(3S)-piperidin-3-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9-4-2-6-11(9)8-3-1-5-10-7-8/h8,10H,1-7H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRSOJJKKGRFNG-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)N2CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool and Resolution-Free Approaches
A breakthrough in piperidine synthesis is the use of chiral auxiliaries to avoid resolution steps. The patent US20020019532A1 highlights a resolution-free route for (2S)-phenyl-3-piperidone, where phenylacetylene is alkylated with 1-bromo-3-chloropropane under cryogenic conditions (−78°C) using nBuLi. The resulting intermediate undergoes Boc protection, oxidation (Swern or Moffat conditions), and trifluoroacetic acid (TFA)-mediated deprotection to yield the piperidone. Adapting this method, the 3S configuration in 1-((3S)-3-piperidinyl)-2-pyrrolidinone could be achieved using enantioselective alkylation or asymmetric hydrogenation.
Organometallic Reagents and Grignard Reactions
Grignard reagents and organolithium compounds are instrumental in forming C–N bonds. For example, US20020019532A1 employs phenylmagnesium bromide for nucleophilic addition to ketones, followed by cyclization. Similarly, the piperidine ring in the target compound might be constructed via intramolecular Mannich reactions or reductive amination of δ-amino ketones.
Formation of the Pyrrolidinone Ring
Lactamization Strategies
The pyrrolidinone ring is typically formed via lactamization of γ-amino acids or cyclization of N-protected amines. A common approach involves treating 4-aminobutyric acid derivatives with carbonylating agents (e.g., phosgene or ethyl chloroformate). For instance, US20050176752A1 discloses a lactam formation step using trifluoroacetic anhydride (TFAA) and sodium azide, though this method is less favored due to safety concerns.
Ring-Closing Metathesis (RCM)
Hydrogenation and Catalytic Methods
Catalytic hydrogenation is critical for reducing unsaturated intermediates to the final piperidine structure. US20050176752A1 details hydrogenation of tetrahydropyridine derivatives using palladium on charcoal (Pd/C) under 45–50 psi H₂ at 25–50°C, achieving yields of 80–90%. This method ensures retention of stereochemistry when applied to chiral substrates.
Table 1. Hydrogenation Conditions and Outcomes
Resolution Techniques for Enantiomeric Purity
While resolution-free methods are preferred, classical resolution using chiral acids (e.g., tartaric acid) remains viable. US20020019532A1 avoids resolution by leveraging asymmetric induction during alkylation, a strategy applicable to the target compound. Enzymatic resolution using lipases or esterases offers an alternative, though scalability challenges persist.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: 1-(3s)-3-Piperidinyl-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the oxidation state of the nitrogen or carbon atoms within the rings.
Substitution: Nucleophilic or electrophilic substitution reactions can replace hydrogen atoms with other functional groups, allowing for further derivatization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of bases like sodium hydride or potassium tert-butoxide.
Major Products: The products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized piperidinyl-pyrrolidinones.
Scientific Research Applications
Anticancer Activity
Several studies have demonstrated the potential of 1-(3S)-3-Piperidinyl-2-pyrrolidinone derivatives in cancer treatment. For instance, compounds derived from this scaffold have shown significant inhibition of cell proliferation in breast cancer cell lines such as MDA-MB-231 and pancreatic ductal adenocarcinoma (PDAC) cells. These compounds often exert their effects through apoptosis induction and inhibition of key signaling pathways, including ERK and NF-κB pathways .
Glycine Transporter Inhibition
Research indicates that derivatives of this compound can act as selective inhibitors of glycine transporter-1 (GlyT1), which is relevant in treating conditions like schizophrenia linked to glutamatergic neurotransmission impairments. One study reported a derivative with a value of 0.198 µM, indicating strong inhibitory potency .
PPAR Agonism
Compounds based on this compound have also been identified as potent agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and lipid regulation. Specific derivatives exhibited low nanomolar activity, demonstrating their potential in managing metabolic disorders such as type 2 diabetes .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is influenced by various structural modifications:
- Substituent Positioning: The orientation of substituents on the pyrrolidine ring significantly affects binding affinity and selectivity towards biological targets.
- Chirality: The stereochemistry at the nitrogen atoms plays a critical role in determining the pharmacological profile of these compounds.
- Ring Conformation: The flexibility of the pyrrolidine ring allows for diverse conformations that can enhance interactions with specific receptors or enzymes.
Mechanism of Action
The mechanism by which 1-(3s)-3-Piperidinyl-2-pyrrolidinone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing molecular pathways and cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural similarities with 1-(3S)-3-Piperidinyl-2-pyrrolidinone but differ in substituents, functional groups, or pharmacological profiles:
Compound A : 1-[(3S,4S)-4-Amino-1-(6-phenylpyrimidin-4-yl)pyrrolidin-3-yl]piperidin-2-one
- Molecular Formula : C₁₉H₂₃N₅O
- Molecular Weight : 337.42 g/mol
- Key Features: Incorporates a phenylpyrimidine group and an amino substituent on the pyrrolidine ring. This modification enhances binding affinity to kinase targets, as seen in preclinical studies .
Compound B : (3R)-3-(Pyrrolidine-1-carbonyl)piperidine
- Molecular Formula : C₁₀H₁₈N₂O
- Molecular Weight : 182.26 g/mol
- Key Features: Replaces the lactam oxygen of pyrrolidinone with a carbonyl group linked to piperidine.
Compound C : 2-(4-{(3S,5S)-5-[(3,3-Difluoropyrrolidin-1-yl)carbonyl]pyrrolidin-3-yl}piperazin-1-yl)pyrimidine
Physicochemical Properties Comparison
Commercial Availability and Pricing
Biological Activity
1-(3S)-3-Piperidinyl-2-pyrrolidinone is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring fused to a pyrrolidinone structure, which contributes to its unique biological profile. The stereochemistry of the piperidine moiety plays a significant role in its interaction with biological targets.
Biological Activities
The compound exhibits a range of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of pyrrolidinones can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated significant inhibition of breast cancer cell lines (MDA-MB-231) and pancreatic ductal adenocarcinoma (PDAC) cells, with IC50 values ranging from 6 to 63 μM in competition assays .
- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on various enzymes. For example, it has been characterized as a Dipeptidyl Peptidase I (DPP1) inhibitor, where modifications in the piperidine scaffold resulted in enhanced binding affinity and potency .
- Receptor Modulation : The compound's interaction with melanocortin receptors (MCR4) suggests potential applications in treating conditions such as obesity and sexual dysfunctions due to its agonistic properties .
Structure-Activity Relationship (SAR)
The SAR of this compound reveals that variations in the piperidine and pyrrolidinone components significantly influence biological activity. Key findings include:
- Hydroxyl Substituents : The introduction of hydroxyl groups on the piperidine ring has been linked to increased potency against specific targets, such as DPP1 .
- Stereochemistry : The 3S configuration is crucial for achieving desired biological effects. Enantiomers of piperidine showed distinct binding affinities and functional outcomes, highlighting the importance of stereochemical orientation in drug design .
Case Studies
- Inhibition of Cancer Cell Proliferation : A study evaluated the effects of various pyrrolidinone compounds on the MDA-MB-231 breast cancer cell line. Compounds demonstrated concentration-dependent inhibition of cell invasion and migration, suggesting potential therapeutic applications in oncology .
- DPP1 Inhibition : Research on pyrrolidine amino nitrile DPP1 inhibitors has shown that specific structural modifications can lead to substantial increases in potency. For example, introducing a hydroxyl group at a strategic position improved binding interactions within the enzyme's active site .
Data Tables
| Compound Name | Target | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | DPP1 | 6 - 63 | Competitive inhibition |
| Pyrrolidinone Derivative | MDA-MB-231 Cell Line | Varies | Inhibition of proliferation and invasion |
| MCR4 Agonist | Melanocortin Receptor 4 | Not specified | Receptor activation for obesity treatment |
Q & A
What are the most effective synthetic routes for 1-(3s)-3-Piperidinyl-2-pyrrolidinone, and how can reaction efficiency be optimized?
Basic Research Question
The synthesis of this compound often involves multi-step reactions, including cyclization, acylation, or coupling strategies. For example, analogous piperidine-pyrrolidinone derivatives have been synthesized using reagents like sodium titanium trichloride for reductive amination or palladium-catalyzed cross-coupling with boronic acids . Optimization can be achieved by:
- Temperature control : Elevated temperatures (e.g., 105°C) improve coupling efficiency in Suzuki-Miyaura reactions .
- Catalyst selection : Tetrakis(triphenylphosphine)palladium(0) enhances yield in cross-coupling steps .
- Purification : Column chromatography or recrystallization ensures high purity, critical for downstream applications .
How can researchers address discrepancies in spectroscopic data (e.g., NMR, GC-MS) during structural validation?
Advanced Research Question
Data contradictions often arise from stereochemical complexities or impurities. Methodological strategies include:
- Cross-validation : Use complementary techniques (e.g., IR for functional groups, GC-MS for molecular ion confirmation) to reconcile conflicting NMR peaks .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to resolve stereochemical ambiguities .
- Sample purity : Re-purify compounds using gradient HPLC to eliminate interfering impurities .
What computational tools are recommended for predicting the physicochemical properties of this compound?
Advanced Research Question
Computational approaches are critical for property prediction:
- LogP and solubility : Use XLogP3 or ACD/Labs software to estimate partition coefficients .
- Toxicity profiling : Tools like EPA’s CompTox Dashboard provide eco-toxicological data for risk assessment .
- Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using GROMACS or AMBER .
What safety protocols are essential for handling this compound in laboratory settings?
Basic Research Question
Safety measures are paramount due to potential acute toxicity:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
How can stereochemical integrity be maintained during the synthesis of this compound derivatives?
Advanced Research Question
Stereoselective synthesis requires precise control:
- Chiral auxiliaries : Use tert-butyldimethylsilyl (TBDMS) groups to protect stereocenters during functionalization .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed steps to enforce enantioselectivity .
- Monitoring : Track enantiomeric excess (ee) via chiral HPLC or polarimetry .
What analytical techniques are most reliable for characterizing the stability of this compound under varying pH conditions?
Basic Research Question
Stability studies guide formulation and storage:
- pH-rate profiling : Use UV-Vis spectroscopy to monitor degradation kinetics across pH 1–13 .
- Forced degradation : Expose the compound to heat, light, or oxidizers (e.g., H₂O₂) and analyze by LC-MS .
- Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen atmosphere .
How can researchers design experiments to evaluate the biological activity of this compound analogs?
Advanced Research Question
Activity screening requires systematic approaches:
- In vitro assays : Test enzyme inhibition (e.g., kinases) using fluorescence-based assays .
- Structure-activity relationships (SAR) : Modify substituents on the piperidine/pyrrolidinone rings and compare IC₅₀ values .
- ADME profiling : Use Caco-2 cell models for permeability and microsomal assays for metabolic stability .
What strategies mitigate batch-to-batch variability in the synthesis of this compound?
Advanced Research Question
Consistency is critical for reproducibility:
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress .
- Design of experiments (DoE) : Use factorial designs to optimize variables (e.g., stoichiometry, solvent ratios) .
- Quality control : Establish acceptance criteria for purity (≥98% by HPLC) and residual solvent levels .
How can computational docking studies enhance the design of this compound-based inhibitors?
Advanced Research Question
Docking predicts binding modes and affinity:
- Target selection : Prioritize proteins with known ligand-binding pockets (e.g., GPCRs, proteases) .
- Software tools : Use AutoDock Vina or Schrödinger Suite for flexible ligand-receptor docking .
- Validation : Compare docking scores with experimental IC₅₀ values to refine models .
What are the best practices for documenting and reporting synthetic procedures in publications?
Basic Research Question
Transparency ensures reproducibility:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
